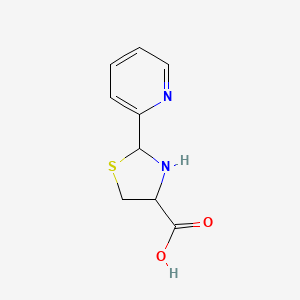

2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 84682-22-4

Cat. No.: VC3915546

Molecular Formula: C9H10N2O2S

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84682-22-4 |

|---|---|

| Molecular Formula | C9H10N2O2S |

| Molecular Weight | 210.26 g/mol |

| IUPAC Name | 2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13) |

| Standard InChI Key | FRABGDHEKOTVGC-UHFFFAOYSA-N |

| SMILES | C1C(NC(S1)C2=CC=CC=N2)C(=O)O |

| Canonical SMILES | C1C(NC(S1)C2=CC=CC=N2)C(=O)O |

Introduction

Structural Characteristics and Stereochemistry

Core Architecture

The compound consists of a five-membered thiazolidine ring (containing sulfur and nitrogen) fused to a six-membered pyridine ring at the 2-position. The carboxylic acid group is located at the 4-position of the thiazolidine ring (Fig. 1) . X-ray crystallography reveals an envelope conformation for the thiazolidine ring, with the carbon atom bonded to the carboxylic acid group acting as the flap .

Stereochemical Configuration

The chiral centers at C2 and C4 adopt S configurations, as confirmed by refinement of the Flack parameter (0.01(9)) . This enantiomeric purity is critical for its biological activity and coordination behavior.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| S1–C6 bond length | 1.860(2) |

| S1–C8 bond length | 1.836(2) |

| N1–C1–C6 bond angle | 116.48(15)° |

| Thiazolidine ring puckering | Envelope (C7 flap) |

Synthesis and Crystallization

Synthetic Route

The compound is synthesized via condensation of D-penicillamine and 2-pyridinecarboxaldehyde in methanol :

-

Reactants:

-

D-Penicillamine (60 mg, 0.40 mmol)

-

2-Pyridinecarboxaldehyde (43 mg, 0.40 mmol)

-

-

Conditions:

-

Solvent: Methanol (2.5 mL)

-

Temperature: 50°C for 2 hours

-

Crystallization: Slow evaporation at room temperature for 10 days

-

Crystallographic Data

Crystals belong to the orthorhombic space group P2₁2₁2₁ with unit cell parameters:

Intermolecular Interactions and Crystal Packing

The crystal lattice is stabilized by:

-

O–H···N Hydrogen Bonds: Form helical chains along the a-axis between carboxylic acid and pyridine groups .

-

C–H···π Contacts: Connect helical chains into layers parallel to the ac plane .

Table 2: Hydrogen Bond Parameters

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O2–H13···N1 | 0.79(3) | 1.85(3) | 2.633(2) | 170(3) |

Biological and Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, likely through disruption of bacterial cell wall synthesis or metabolic pathways.

| Activity | Mechanism | IC₅₀/EC₅₀ |

|---|---|---|

| Antiproliferative | Caspase activation | 5.10–22.08 µM |

| Antimicrobial | Cell wall synthesis inhibition | Not quantified |

Applications in Coordination Chemistry and Materials Science

Metal Coordination

The sulfur and nitrogen atoms facilitate chelation with transition metals, making the compound a precursor for sulfur-coordinated complexes .

Supramolecular Assembly

Helical hydrogen-bonded chains enable the design of chiral polymers and metal-organic frameworks (MOFs) .

Physicochemical Properties

Spectral Data

-

NMR: δ 8.65 (pyridine-H), δ 3.90 (thiazolidine-H).

Solubility and Stability

-

Solubility: Moderate in polar solvents (methanol, DMSO).

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume